molecular formula C21H21N3O3 B1214728 Dizatrifone CAS No. 92257-40-4

Dizatrifone

Cat. No.: B1214728
CAS No.: 92257-40-4
M. Wt: 363.4 g/mol
InChI Key: DMEHEIWCWDNUBJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for DIZATRIFONE are not readily available in the sources I accessed.
    • industrial production methods likely involve advanced organic synthesis techniques to achieve the desired structure.
  • Chemical Reactions Analysis

    • DIZATRIFONE may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type, but without further data, I cannot provide precise details.
    • The major products formed from these reactions would also vary based on the reaction pathway.
  • Scientific Research Applications

    • DIZATRIFONE’s applications span multiple fields:

        Chemistry: It could serve as a building block for other compounds or be used in synthetic chemistry.

        Biology: Researchers might explore its effects on cellular processes or biological pathways.

        Medicine: Investigating its potential as a drug candidate for cancer or immunological disorders.

        Industry: It may find use in specialized chemical processes or materials.

  • Mechanism of Action

    • Unfortunately, the specific mechanism by which DIZATRIFONE exerts its effects remains undisclosed.
    • Molecular targets and pathways involved would require further research and clinical studies.
  • Comparison with Similar Compounds

    • DIZATRIFONE’s uniqueness lies in its molecular structure and potential applications.
    • Similar compounds are not explicitly listed in the available information, but further exploration could reveal related molecules.

    Properties

    CAS No.

    92257-40-4

    Molecular Formula

    C21H21N3O3

    Molecular Weight

    363.4 g/mol

    IUPAC Name

    2-(cyclopropylmethyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one

    InChI

    InChI=1S/C21H21N3O3/c1-26-17-9-5-15(6-10-17)19-20(16-7-11-18(27-2)12-8-16)23-24(21(25)22-19)13-14-3-4-14/h5-12,14H,3-4,13H2,1-2H3

    InChI Key

    DMEHEIWCWDNUBJ-UHFFFAOYSA-N

    SMILES

    COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CC4CC4

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CC4CC4

    92257-40-4

    Synonyms

    5,6-bis(4-methoxyphenyl)-2-cyclopropylmethyl-1,2,4-triazin-3-one
    dizatrifone

    Origin of Product

    United States

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